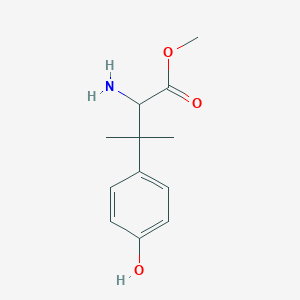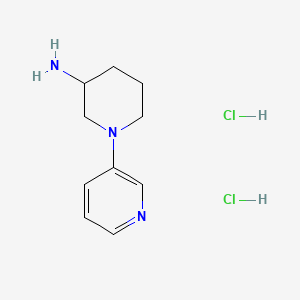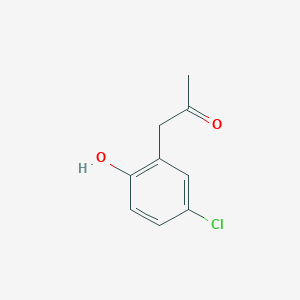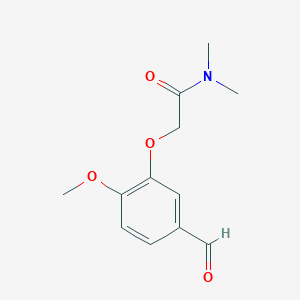
2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide is an organic compound with potential applications in various fields of scientific research. Its structure consists of a formyl group, a methoxyphenoxy group, and a dimethylacetamide moiety, making it a versatile compound for chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide typically involves the reaction of 5-formyl-2-methoxyphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 60-80°C)
Catalyst: Acidic or basic catalysts, depending on the specific reaction pathway
Solvent: Common organic solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid
Reduction: Reduction of the formyl group to an alcohol
Substitution: Nucleophilic substitution reactions at the methoxyphenoxy group
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: 2-(5-carboxy-2-methoxyphenoxy)-N,N-dimethylacetamide
Reduction: 2-(5-hydroxymethyl-2-methoxyphenoxy)-N,N-dimethylacetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Investigated for its potential as a biochemical probe or inhibitor
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-formyl-2-methoxyphenoxy)acetic acid
- 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetic acid
- (5-formyl-2-methoxyphenoxy)acetic acid
Uniqueness
2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and specificity for certain applications.
Propriétés
Formule moléculaire |
C12H15NO4 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H15NO4/c1-13(2)12(15)8-17-11-6-9(7-14)4-5-10(11)16-3/h4-7H,8H2,1-3H3 |
Clé InChI |
RHQOIMTWJCWNQO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)COC1=C(C=CC(=C1)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




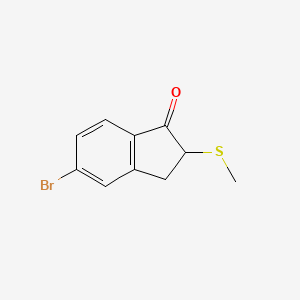
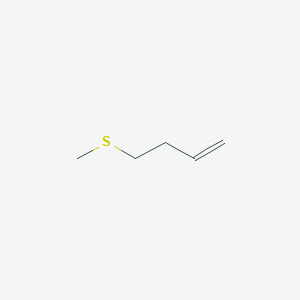
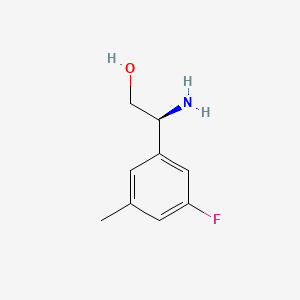
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoicacid](/img/structure/B13617361.png)
